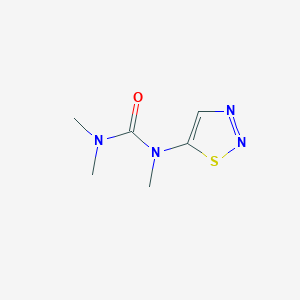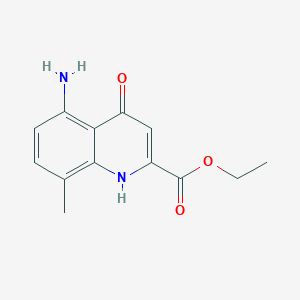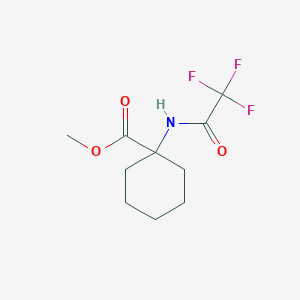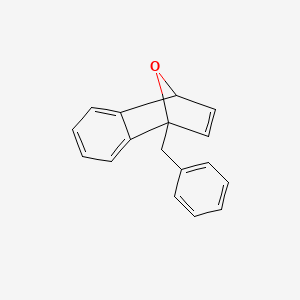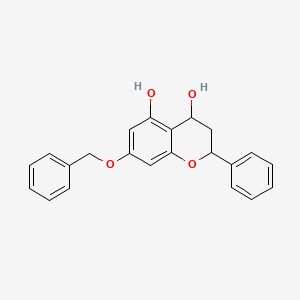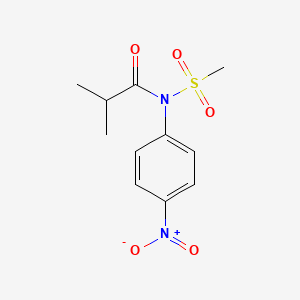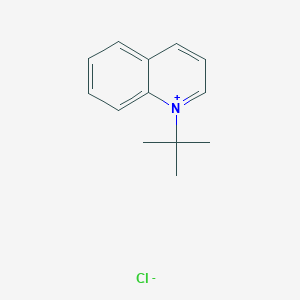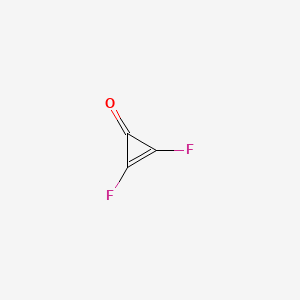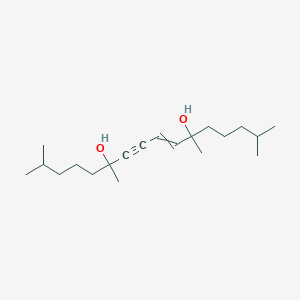
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl group at the 3-position and a phenyl group at the 2-position, with an iodide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-propargylamides with aryl iodides in the presence of palladium catalysts, such as Pd2(dba)3, and bases like NaOtBu . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazoles. Substitution reactions can lead to various substituted oxazole derivatives.
Applications De Recherche Scientifique
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can result in antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-oxazole: Lacks the methyl group at the 3-position.
3-Methyl-1,3-oxazole: Lacks the phenyl group at the 2-position.
2-Methyl-1,3-oxazole: Lacks the phenyl group at the 2-position and has a methyl group at the 2-position instead.
Uniqueness
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical properties and reactivity. The iodide ion also plays a crucial role in its solubility and stability.
Propriétés
Numéro CAS |
61372-54-1 |
|---|---|
Formule moléculaire |
C10H10INO |
Poids moléculaire |
287.10 g/mol |
Nom IUPAC |
3-methyl-2-phenyl-1,3-oxazol-3-ium;iodide |
InChI |
InChI=1S/C10H10NO.HI/c1-11-7-8-12-10(11)9-5-3-2-4-6-9;/h2-8H,1H3;1H/q+1;/p-1 |
Clé InChI |
SKZBNIJMHDFQLF-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(OC=C1)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


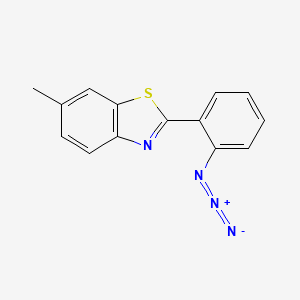
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
